molecular formula C7H6BrClO2S B1271470 (3-bromophenyl)methanesulfonyl Chloride CAS No. 58236-74-1

(3-bromophenyl)methanesulfonyl Chloride

Cat. No. B1271470
CAS RN: 58236-74-1
M. Wt: 269.54 g/mol
InChI Key: VCGKEAIINMDLMC-UHFFFAOYSA-N
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Description

“(3-bromophenyl)methanesulfonyl Chloride” is an organosulfur compound utilized in organic synthesis. It has a CAS Number of 58236-74-1, a molecular weight of 269.55, and its IUPAC name is (3-bromophenyl)methanesulfonyl chloride .


Synthesis Analysis

The synthesis of similar compounds like methanesulfonyl chloride involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

The molecular structure of (3-bromophenyl)methanesulfonyl Chloride is represented by the Inchi Code 1S/C7H6BrClO2S/c8-7-3-1-2-6 (4-7)5-12 (9,10)11/h1-4H,5H2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds like methanesulfonyl chloride involve the formation of methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The reaction of substituted propargylamines and homopropargylic alcohols with the in situ generated low-valent niobium complex is an efficient tool for the synthesis of allylamines and homoallylic alcohols bearing a 1,2-disubstituted double bond .


Physical And Chemical Properties Analysis

(3-bromophenyl)methanesulfonyl Chloride is a solid-powder at ambient temperature . It has a boiling point of 88-89 .

Scientific Research Applications

Cross-Coupling Reactions

(3-bromophenyl)methanesulfonyl chloride has been applied in palladium-catalyzed N-arylation of methanesulfonamide and related nucleophiles. This method avoids the use of potentially genotoxic impurities and byproducts, making it a safer alternative in chemical synthesis (Rosen et al., 2011).

Ionic Liquid Applications

A combination of methanesulfonyl chloride and aluminum chloride forms an ionic liquid that has been studied for its electrochemical properties in the context of sodium insertion into vanadium pentoxide. This research is significant in the development of battery technologies (Su et al., 2001).

Safety And Hazards

(3-bromophenyl)methanesulfonyl Chloride is classified as a dangerous substance. It has hazard statements H314;EUH014;EUH029 and precautionary statements P260;P271;P280 . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

(3-bromophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGKEAIINMDLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375777
Record name (3-bromophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)methanesulfonyl Chloride

CAS RN

58236-74-1
Record name (3-bromophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylsulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Leung, J Grzyb, J Lee, N Meyer, G Hum, C Jia… - Bioorganic & medicinal …, 2002 - Elsevier
Three peptides, 7–9, bearing sulfono(difluoromethyl)phenylalanine (F 2 Smp, 2), a nonhydrolyzable, monoanionic phosphotyrosine mimetic, were prepared and evaluated as PTP1B …
Number of citations: 64 www.sciencedirect.com

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